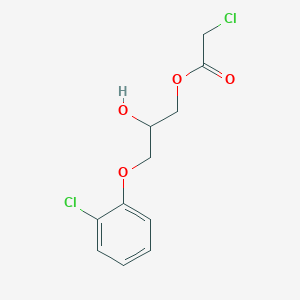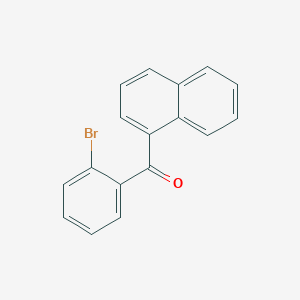
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a chlorophenoxy group, and a hydroxypropyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of chloroacetic acid with 3-(chlorophenoxy)-2-hydroxypropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Chloroacetic acid and 3-(chlorophenoxy)-2-hydroxypropyl alcohol.
Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Therapeutic Agent: Research may explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry:
Herbicide Development:
Wirkmechanismus
The mechanism by which acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester exerts its effects involves its interaction with specific molecular targets. For example, in herbicidal applications, similar compounds act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the plant . The compound may interact with enzymes or receptors involved in these pathways, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure, used for selective weed control.
Uniqueness:
Structural Differences: The presence of the hydroxypropyl ester moiety and the specific positioning of the chloro and chlorophenoxy groups make acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester unique compared to other similar compounds.
Reactivity: The unique structure may confer different reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
| 90317-49-0 | |
Molekularformel |
C11H12Cl2O4 |
Molekulargewicht |
279.11 g/mol |
IUPAC-Name |
[3-(2-chlorophenoxy)-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C11H12Cl2O4/c12-5-11(15)17-7-8(14)6-16-10-4-2-1-3-9(10)13/h1-4,8,14H,5-7H2 |
InChI-Schlüssel |
CQUVBCWACOJMHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(COC(=O)CCl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/no-structure.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


